![molecular formula C19H38O2 B14086693 2-{[(2-Hexyldecyl)oxy]methyl}oxirane CAS No. 112725-16-3](/img/structure/B14086693.png)
2-{[(2-Hexyldecyl)oxy]methyl}oxirane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Oxirane, [[(2-hexyldecyl)oxy]methyl]- is a chemical compound with the molecular formula C17H34O2. It is a type of glycidyl ether, which is commonly used in various industrial applications due to its reactivity and versatility. This compound is known for its ability to undergo ring-opening reactions, making it valuable in the synthesis of various polymers and other chemical products.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Oxirane, [[(2-hexyldecyl)oxy]methyl]- typically involves the reaction of 2-hexyldecanol with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate chlorohydrin, which then undergoes cyclization to form the oxirane ring.
Industrial Production Methods
In an industrial setting, the production of Oxirane, [[(2-hexyldecyl)oxy]methyl]- is carried out in large-scale reactors where the reaction conditions are carefully controlled to optimize yield and purity. The process involves the use of catalysts and solvents to facilitate the reaction and ensure efficient conversion of the starting materials to the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
Oxirane, [[(2-hexyldecyl)oxy]methyl]- is known to undergo various types of chemical reactions, including:
Ring-Opening Reactions: These reactions are typically catalyzed by acids or bases and result in the formation of diols or other functionalized products.
Substitution Reactions: The oxirane ring can be opened by nucleophiles, leading to the substitution of the oxirane oxygen with other functional groups.
Polymerization Reactions: The compound can undergo polymerization to form polyethers, which are used in the production of various polymeric materials.
Common Reagents and Conditions
Common reagents used in the reactions of Oxirane, [[(2-hexyldecyl)oxy]methyl]- include acids (such as sulfuric acid), bases (such as sodium hydroxide), and nucleophiles (such as amines and alcohols). The reaction conditions typically involve moderate temperatures and pressures to ensure efficient conversion and minimize side reactions.
Major Products Formed
The major products formed from the reactions of Oxirane, [[(2-hexyldecyl)oxy]methyl]- include diols, polyethers, and various functionalized derivatives, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Oxirane, [[(2-hexyldecyl)oxy]methyl]- has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of various polymers and other chemical products.
Biology: The compound is used in the modification of biomolecules and the development of biocompatible materials.
Medicine: It is used in the synthesis of drug delivery systems and other pharmaceutical applications.
Industry: The compound is used in the production of coatings, adhesives, and other industrial products.
Wirkmechanismus
The mechanism of action of Oxirane, [[(2-hexyldecyl)oxy]methyl]- involves the ring-opening of the oxirane ring, which can be catalyzed by acids or bases. The resulting intermediate can then undergo further reactions to form various products. The molecular targets and pathways involved in these reactions depend on the specific reagents and conditions used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Oxirane, [[(2-ethylhexyl)oxy]methyl]-: This compound is similar in structure but has a shorter alkyl chain.
Glycidyl 2-ethylhexyl ether: Another similar compound with a different alkyl group.
Uniqueness
Oxirane, [[(2-hexyldecyl)oxy]methyl]- is unique due to its longer alkyl chain, which can impart different physical and chemical properties compared to similar compounds. This can affect its reactivity, solubility, and other characteristics, making it suitable for specific applications where other compounds may not be as effective.
Eigenschaften
CAS-Nummer |
112725-16-3 |
|---|---|
Molekularformel |
C19H38O2 |
Molekulargewicht |
298.5 g/mol |
IUPAC-Name |
2-(2-hexyldecoxymethyl)oxirane |
InChI |
InChI=1S/C19H38O2/c1-3-5-7-9-10-12-14-18(13-11-8-6-4-2)15-20-16-19-17-21-19/h18-19H,3-17H2,1-2H3 |
InChI-Schlüssel |
ROTXOCNLESZVTD-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCC(CCCCCC)COCC1CO1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(5-chloro-2-hydroxy-4-methylphenyl)-4-(4-hydroxy-3-methoxyphenyl)-5-(prop-2-en-1-yl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14086610.png)
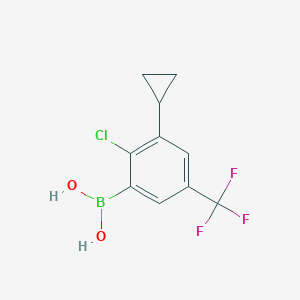
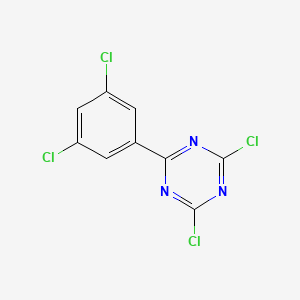
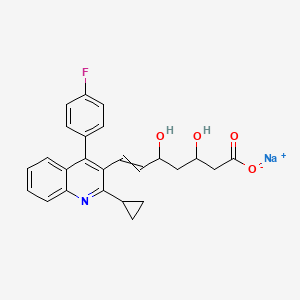
![2-(6-Ethoxy-1,3-benzothiazol-2-yl)-1-(4-fluorophenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14086621.png)
![Isothiazolo[5,4-b]pyridin-3(2H)-one, 2-phenyl-](/img/structure/B14086629.png)
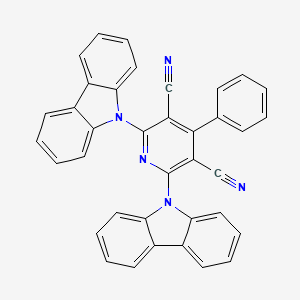
![N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-2-(4-hydroxyphthalazin-1-yl)acetamide](/img/structure/B14086640.png)
![3-Methyl-2-oxo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine-7-carbonitrile](/img/structure/B14086645.png)
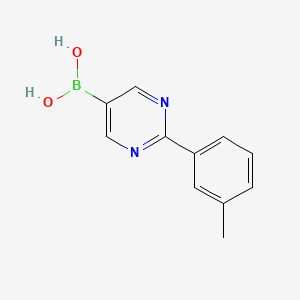
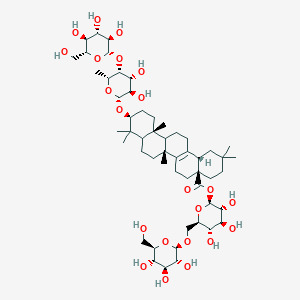
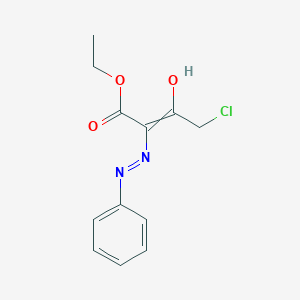
![5-fluoro-N-[[3-[(E)-3-(hydroxyamino)-3-oxoprop-1-enyl]-4-methoxyphenyl]methyl]-2-morpholin-4-ylbenzamide](/img/structure/B14086666.png)
![6,7-Dimethyl-2-(4-methylpyridin-2-yl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14086668.png)
